molecular formula C17H15N5O4 B11191467 7-Amino-5-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-Amino-5-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11191467
M. Wt: 353.33 g/mol
InChI Key: ZJXUMOOULZGMRG-UHFFFAOYSA-N
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Description

7-Amino-5-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, methoxy, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-hydroxy-4-methoxybenzaldehyde with suitable amines and nitriles in the presence of catalysts can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield methoxybenzaldehyde derivatives, while reduction of the nitrile group can produce amino-substituted pyrido[2,3-d]pyrimidines .

Mechanism of Action

The mechanism of action of 7-Amino-5-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-4-hydroxy-5-(4-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • 7-Amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Uniqueness

Compared to similar compounds, 7-Amino-5-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

7-amino-5-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H15N5O4/c1-21-15-13(16(24)22(2)17(21)25)12(9(7-18)14(19)20-15)8-4-5-11(26-3)10(23)6-8/h4-6,23H,1-3H3,(H2,19,20)

InChI Key

ZJXUMOOULZGMRG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)O)C(=O)N(C1=O)C

Origin of Product

United States

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